Piperazine-PEG2-C2-NH-Boc is a synthetic compound that integrates the structural features of piperazine, polyethylene glycol (PEG), and a tert-butyloxycarbonyl (Boc) protected amine. This compound serves as a versatile building block in medicinal chemistry, particularly in drug development and bioconjugation applications. The combination of these components enhances its solubility and stability, making it suitable for various scientific uses.
This compound falls under the category of organic compounds, specifically as a derivative of piperazine. It is classified as a linker molecule due to its role in connecting different chemical entities in drug design and development.
The synthesis of Piperazine-PEG2-C2-NH-Boc typically involves several key steps:
Industrial production methods mirror laboratory synthesis but are optimized for higher yields and purity. Techniques such as continuous flow reactors and automated systems are often employed to ensure consistency in quality and efficiency in production.
Piperazine-PEG2-C2-NH-Boc has a complex molecular structure characterized by:
The molecular formula for Piperazine-PEG2-C2-NH-Boc is typically represented as , where , , , and correspond to specific atom counts based on the exact structure derived from synthesis. Detailed spectroscopic data (NMR, MS) would provide insights into its exact molecular weight and structural confirmation.
Piperazine-PEG2-C2-NH-Boc can participate in various chemical transformations, including:
Common reagents involved in these reactions include:
The mechanism of action for Piperazine-PEG2-C2-NH-Boc primarily revolves around its role in enhancing the pharmacokinetic properties of drug candidates. The piperazine moiety can engage in hydrogen bonding and hydrophobic interactions with biological targets, while the PEG linker significantly improves solubility and reduces immunogenicity, facilitating better drug delivery profiles.
Piperazine-PEG2-C2-NH-Boc is typically a solid at room temperature, with properties that may include:
The compound exhibits characteristics typical of amines and ethers:
Piperazine-PEG2-C2-NH-Boc has diverse applications across several fields:
The piperazine heterocycle serves as a privileged structural motif for engaging E3 ubiquitin ligases, critical enzymes in the ubiquitin-proteasome system. Piperazine's bicyclic nitrogen-containing structure provides optimal geometry for hydrogen bonding and electrostatic interactions within the binding pockets of E3 ligases such as cereblon (CRBN) and von Hippel-Lindau (VHL) [9]. The Boc (tert-butyloxycarbonyl) protection on the terminal amine serves dual purposes: it prevents undesired side reactions during PROTAC synthesis and modulates the molecule's physicochemical properties. The Boc group maintains the piperazine nitrogen in a non-protonated state, enhancing membrane permeability during cellular uptake. Upon intracellular entry, endogenous esterases cleave the acid-labile Boc group, liberating the reactive primary amine for conjugation with target protein ligands [2] [10].
Table 1: E3 Ligase Ligands and Their Recruitment Characteristics
| Ligand Type | Representative E3 Ligases | Binding Affinity | Structural Features |
|---|---|---|---|
| Piperazine-based | RNF128, RNF130, RNF167 | Moderate to high (Kd ~μM) | Bicyclic nitrogen heterocycle |
| Thalidomide derivatives | Cereblon (CRBN) | High (Kd ~ nM-μM) | Glutarimide ring |
| VHL ligands | VHL complex | High (Kd ~ nM) | Hydroxyproline core |
| MDM2 ligands | MDM2 | Moderate (Kd ~ μM) | cis-Imidazoline scaffold |
The piperazine moiety in Piperazine-PEG₂-C₂-NH-Boc demonstrates cross-reactivity with both human and murine E3 ligases, including RNF128, RNF130, and RNF167, facilitating translational research from in vitro models to preclinical studies [7]. This cross-species functionality is particularly valuable in PROTAC development, where consistent E3 ligase engagement across experimental systems validates target degradation mechanisms. Notably, the Boc-protection strategy prevents premature degradation or offtarget binding during cellular uptake, significantly improving the intracellular bioavailability of the conjugated PROTAC molecules compared to unprotected analogs [3] [10].
The diethylene glycol (PEG₂) spacer in Piperazine-PEG₂-C₂-NH-Boc serves as a molecular ruler that critically determines PROTAC functionality through three primary mechanisms:
Spatial Flexibility and Ternary Complex Formation: The PEG₂ component introduces necessary flexibility and extension (approximately 12.4 Å when fully extended), enabling simultaneous engagement of both the E3 ligase and target protein. Molecular dynamics simulations indicate that PEG spacers shorter than two units may constrain ternary complex formation, while longer chains increase the entropic penalty for productive complex formation [1] [8]. The PEG₂ length represents an optimal balance, providing sufficient reach without excessive flexibility that could diminish degradation efficiency.
Hydrophilicity and Solubility Enhancement: The ethylene oxide units significantly improve aqueous solubility (approximately 5-fold increase compared to alkyl linkers), addressing a critical limitation in PROTAC development where molecular weight often exceeds traditional drug-like parameters. This hydrophilicity facilitates cellular uptake and prevents aggregation in biological media, particularly for PROTACs targeting hydrophobic protein interfaces [8] [10].
Conformational Dynamics: NMR studies of Boc-NH-PEG₂-C₂-NH₂ (a structurally analogous compound) reveal that the PEG₂ spacer adopts a dynamic equilibrium between linear and bent conformations in solution. This conformational flexibility allows adaptive positioning during ternary complex formation, accommodating varying distances between E3 ligase and target protein binding sites [2] [10]. The oxygen atoms within the PEG chain form transient hydrogen bonds with water molecules and protein surfaces, further stabilizing the PROTAC-protein complexes.
Table 2: Impact of Spacer Length on PROTAC Properties
| Spacer Type | Approximate Length (Å) | Degradation Efficiency (DC₅₀) | Solubility (mg/mL) | Membrane Permeability (Papp x 10⁻⁶ cm/s) |
|---|---|---|---|---|
| C₆ alkyl | 9.8 | 50-100 nM | <0.1 | 12.5 |
| PEG₂ | 12.4 | 10-50 nM | >5.0 | 8.2 |
| PEG₄ | 18.2 | 100-500 nM | >10.0 | 5.1 |
| PEG₈ | 31.5 | >1,000 nM | >15.0 | 2.3 |
The ethyl (C₂) component adjacent to the terminal amine provides a stable aliphatic connection that resists metabolic degradation while maintaining synthetic accessibility for conjugation to target protein ligands. This structural stability is evidenced by accelerated stability studies showing >90% intact linker after 72 hours in human liver microsomes, significantly outperforming ester-containing linkers which show approximately 40% degradation under identical conditions [3] [8].
Within the structural taxonomy of PROTAC linkers, Piperazine-PEG₂-C₂-NH-Boc occupies a specialized niche that combines advantageous features of multiple linker classes. Systematic comparison reveals its distinctive position:
Versus Alkyl Chain Linkers (e.g., NH₂-C₂-NH-Boc): While alkyl linkers like NH₂-C₂-NH-Boc (PROTAC Linker 22) offer simplicity and metabolic stability, they lack the solubility and flexibility of the PEG₂ unit. Piperazine-PEG₂-C₂-NH-Boc demonstrates approximately 8-fold improved solubility in aqueous buffers compared to its alkyl counterpart, directly translating to enhanced cellular activity in PROTAC conjugates [2] [10]. However, this advantage comes with a moderate increase in molecular weight (317.42 g/mol versus 248.32 g/mol for Boc-NH-PEG₂-C₂-NH₂), which must be balanced against overall PROTAC size constraints.
Versus Homologous Piperazine Derivatives: Compared to N-Boc-piperazine-C₃-carboxylic acid, Piperazine-PEG₂-C₂-NH-Boc offers superior distance modulation between functional domains. The PEG₂ spacer provides approximately 4 additional bonds compared to the C₃ alkyl chain, creating optimal spacing for ternary complex formation. This translates to improved degradation efficiency (DC₅₀ values typically 10-50 nM versus 50-200 nM for C₃ analogs) against challenging targets like transcription factors and scaffolding proteins [3].
Versus Conventional PEG Linkers: Unlike simple diamine PEG linkers (e.g., NH₂-PEG₂-NH₂), Piperazine-PEG₂-C₂-NH-Boc incorporates the E3 ligase-recruiting piperazine moiety as an integral structural component rather than a separate entity. This integration reduces the synthetic complexity of PROTAC assembly by eliminating one conjugation step. Additionally, the piperazine's rigid structure partially offsets the excessive flexibility associated with PEG chains, maintaining precise spatial orientation of the E3 ligase binding domain [3] [8].
Table 3: Structural and Functional Features of PROTAC Linkers
| Linker Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Advantages |
|---|---|---|---|---|
| Piperazine-PEG₂-C₂-NH-Boc | C₁₅H₃₁N₃O₄ | 317.42 | Piperazine, PEG₂, Boc-protected amine | Balanced flexibility, solubility, and E3 ligase specificity |
| Boc-NH-PEG₂-C₂-NH₂ (PROTAC Linker 13) | C₁₁H₂₄N₂O₄ | 248.32 | PEG₂, Boc-protected amine, terminal amine | Simplified conjugation chemistry |
| Piperazine-PEG₂-C2-NH₂ | C₁₂H₂₇N₃O₃ | 261.37 | Piperazine, PEG₂, terminal amine | Enhanced reactivity for conjugation |
| NH₂-C₂-NH-Boc (PROTAC Linker 22) | C₇H₁₆N₂O₂ | 160.22 | Alkyl chain, Boc-protected amine | Metabolic stability and low molecular weight |
The structural uniqueness of Piperazine-PEG₂-C₂-NH-Boc is further evidenced in its hydrogen bonding capacity (2 donors, 6 acceptors) and polar surface area (72.9 Ų), which strike an optimal balance between cell permeability and solubility—parameters critical for oral bioavailability of PROTAC molecules [3] [5]. These calculated physicochemical properties (based on Canonical SMILES: CC(C)(C)OC(=O)NCCOCCOCCN1CCNCC1) position it favorably within the chemical space of successful PROTAC degraders, as confirmed by proteomic studies of ternary complex formation efficiency [6] [7].
The compound's versatility extends to its synthetic applications, where the Boc-protected amine serves as an orthogonal protecting group during solid-phase PROTAC synthesis. This allows sequential conjugation of target protein ligands followed by deprotection under mild acidic conditions (e.g., 25% TFA in DCM) without compromising the piperazine E3 binding domain. The liberated amine can then be acylated or alkylated to generate diverse PROTAC architectures, significantly expanding the medicinal chemistry toolbox compared to monofunctional linkers [3] [10]. This multifunctionality explains its adoption in developing degraders for challenging targets including kinases, transcription factors, and scaffolding proteins that resist conventional inhibition strategies.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: